Pentafluorpropionan stribrny

説明

Historical Context and Evolution of Organosilver Chemistry

The field of organosilver chemistry, which studies compounds containing a carbon-silver bond, has a history that dates back to the mid-19th century. chemimpex.comresearchgate.net Initial explorations into these compounds were documented by Buckton in 1859 and subsequently by J. A. Wanklyn & L. Carius in 1861. chemimpex.comresearchgate.net The synthesis of early organosilver compounds, such as methyl silver, highlighted their inherent thermal instability compared to their organocopper counterparts. chemimpex.com

Over the years, the field has evolved, with significant progress made in stabilizing organosilver species. The introduction of perfluorinated alkyl and alkenyl groups was a notable advancement, as these derivatives exhibit significantly greater thermal stability. chemimpex.com This enhanced stability opened new avenues for their application. The development of organometallic chemistry has been marked by numerous milestones, including the synthesis of various organometallic compounds and the recognition of their importance in catalysis, leading to Nobel Prizes for work on metallocenes and metal-catalyzed olefin metathesis. acs.orgacs.orgmdpi.com The evolution of organosilver chemistry is part of this broader narrative, with researchers continuously exploring new ligands and synthetic methods to create more robust and useful compounds. researchgate.net

Significance of Perfluorinated Carboxylates in Modern Chemical Synthesis and Materials Science

Perfluorinated carboxylic acids (PFCAs) and their salts have become increasingly significant in modern science due to the unique properties conferred by the carbon-fluorine bond. sigmaaldrich.cnbeilstein-journals.org The high stability of this bond contributes to the chemical inertness and thermal resistance of perfluorinated compounds. beilstein-journals.org In chemical synthesis, perfluorinated carboxylates are valuable reagents, particularly in the formation of carbon-fluorine bonds, which are crucial in the development of pharmaceuticals and agrochemicals. chemimpex.com

In materials science, the applications of perfluorinated compounds are diverse. They are used in the creation of advanced materials, including polymers and coatings, where their durability and resistance to environmental factors are highly valued. chemimpex.com The hydrophobic and lipophobic nature of the perfluoroalkyl moiety is exploited in applications such as stain-repellent textiles and grease-proof papers. beilstein-journals.org Furthermore, perfluorinated silver carboxylates serve as precursors in the deposition of silver-containing thin films and nanoparticles, which are essential for advanced electronics and sensors. chemimpex.commdpi.com

Research Focus on Silver Pentafluoropropionate: Current State and Future Directions

Silver pentafluoropropionate has emerged as a compound of particular interest within the class of perfluorinated silver carboxylates. Current research is actively exploring its utility as a versatile precursor for the fabrication of silver-based nanomaterials. mdpi.comnih.gov It is recognized for its effectiveness as a reagent in organic synthesis and its ability to facilitate reactions under mild conditions. chemimpex.com

The present research landscape for silver pentafluoropropionate is vibrant, with studies focusing on its application in chemical vapor deposition (CVD) and focused electron beam induced deposition (FEBID) for creating high-purity silver nanostructures. nih.govnih.govbeilstein-journals.org Its role in the synthesis of monodisperse silver nanoparticles in continuous flow reactors is another significant area of investigation. researchgate.netacs.orgnih.gov

Future research is expected to delve deeper into optimizing its use as a precursor for advanced materials with tailored properties. There is a need for further exploration of its catalytic activity in a broader range of organic transformations. Investigating the synthesis of novel silver pentafluoropropionate-based complexes with other ligands could lead to new materials with enhanced functionalities. sonar.ch Additionally, a more profound understanding of its decomposition mechanisms could enable more precise control over the properties of the resulting silver nanostructures. mdpi.comnih.gov The development of more environmentally benign synthetic routes for silver pentafluoropropionate and other perfluorinated compounds also remains a critical area for future research.

Properties and Synthesis of Silver Pentafluoropropionate

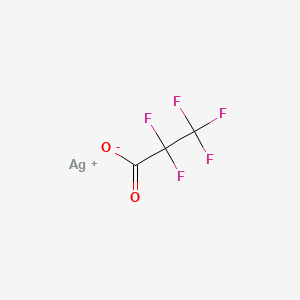

Silver pentafluoropropionate is a white solid with the chemical formula AgC₂F₅CO₂. chemimpex.com It is a specialized organometallic compound recognized for its utility in various scientific applications.

Table 1: Physical and Chemical Properties of Silver Pentafluoropropionate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 509-09-1 | chemimpex.com |

| Molecular Formula | AgC₂F₅CO₂ | chemimpex.com |

| Molecular Weight | 270.89 g/mol | scbt.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 242-244 °C | chemimpex.comcookechem.com |

A common method for the synthesis of silver pentafluoropropionate involves the reaction of pentafluoropropionic acid with silver carbonate. beilstein-journals.orgnih.gov Another reported synthesis involves the reaction between silver(I) oxide and the corresponding perfluorocarboxylic acid in toluene. Recrystallization of the crude product is often performed to obtain a purified compound. For instance, slow recrystallization from a 1:2 ethanol/water solution can yield stable, colorless crystals of its trihydrate, [Ag₅(O₂CC₂F₅)₅(H₂O)₃]. mdpi.com This hydrated form has been noted for its increased stability in air and light compared to the anhydrous salt. mdpi.commdpi.com

Structural and Decomposition Characteristics

The structural arrangement and thermal behavior of silver pentafluoropropionate are crucial for its application as a precursor in materials synthesis.

Crystal Structure Analysis

The crystal structure of the trihydrate of silver pentafluoropropionate, [Ag₅(O₂CC₂F₅)₅(H₂O)₃], has been determined using single-crystal X-ray diffraction. mdpi.com The complex crystallizes in the triclinic system with the P-1 space group. mdpi.com The structure consists of five distinct silver(I) centers that are interconnected by carboxylate bridges and water molecules. mdpi.com The presence of coordinated water molecules is a notable feature of this structure. mdpi.com In other coordination networks, the pentafluoropropionate anion has been shown to act as a bridging ligand between silver centers. rsc.org

Table 2: Crystallographic Data for [Ag₅(O₂CC₂F₅)₅(H₂O)₃]

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

Thermal Decomposition Profile

The thermal decomposition of silver pentafluoropropionate and its hydrated form has been studied to understand its suitability as a precursor for depositing metallic silver. Thermal analysis reveals that the decomposition of [Ag₅(O₂CC₂F₅)₅(H₂O)₃] is an endothermic process that occurs in a single step. mdpi.com The decomposition begins at approximately 453 K and is complete by 613 K, with the maximum decomposition rate occurring at 598 K. mdpi.com The final product of this pyrolysis is metallic silver. mdpi.com During thermal decomposition under vacuum, volatile silver-containing species such as [Ag(C₂F₅)]⁺, [Ag₂(C₂F₅)]⁺, and [Ag₂(O₂CC₂F₅)]⁺ are generated, which can then deposit as metallic silver. mdpi.com The decomposition process involves the breaking of silver-oxygen bonds and the formation of stable, volatile products like CO₂. nih.gov

Applications in Chemical Synthesis and Materials Science

Silver pentafluoropropionate is a versatile compound with significant applications in both synthetic chemistry and the development of advanced materials.

Role in Organic Synthesis and Catalysis

In the realm of organic synthesis, silver pentafluoropropionate serves as an effective catalyst and reagent. chemimpex.com It is particularly noted for its ability to facilitate the formation of carbon-fluorine bonds, which are of great importance in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The compound's capacity to promote reactions under mild conditions makes it a valuable tool for enhancing reaction efficiency and minimizing the formation of byproducts. chemimpex.com It has also been used in conjunction with other metals, such as in iridium/silver catalyst systems for olefin metathesis. google.comjustia.com

Precursor for Advanced Materials

A primary application of silver pentafluoropropionate is as a precursor for the fabrication of silver-based materials. mdpi.comnih.gov Its favorable volatility and decomposition characteristics make it an excellent candidate for chemical vapor deposition (CVD) processes to produce silver nanoparticles and thin films. mdpi.commdpi.comnih.gov These materials are integral to the manufacturing of advanced electronic components, sensors, and conductive inks. chemimpex.com

Furthermore, silver pentafluoropropionate has been successfully employed in focused electron beam induced deposition (FEBID). nih.govbeilstein-journals.orgsonar.chresearchgate.net This direct-write technique allows for the fabrication of three-dimensional silver nanostructures with high purity. nih.govbeilstein-journals.orgresearchgate.net The resulting polycrystalline silver deposits exhibit strong plasmonic properties, making them suitable for applications in nano-optics and surface-enhanced Raman scattering (SERS). nih.govbeilstein-journals.orgresearchgate.net

Another significant application is in the synthesis of monodisperse silver nanoparticles in continuous flow tubular microreactors. researchgate.netacs.orgnih.govillinois.edu In this method, the thermal reduction of silver pentafluoropropionate in a high-boiling solvent in the presence of a surfactant yields nanoparticles with a narrow size distribution. researchgate.netacs.orgillinois.edu This approach offers advantages for the scalable and controlled production of nanoparticles for various applications, including catalysis and antimicrobial coatings. researchgate.netnih.gov

Table 3: Overview of Silver Pentafluoropropionate Applications

| Application Area | Specific Use | Outcome | Reference(s) |

|---|---|---|---|

| Organic Synthesis | Catalyst in olefin metathesis | Formation of new carbon-carbon double bonds | google.comjustia.com |

| Materials Science | Precursor in Chemical Vapor Deposition (CVD) | Deposition of silver nanoparticles and thin films | mdpi.commdpi.comnih.gov |

| Nanotechnology | Precursor in Focused Electron Beam Induced Deposition (FEBID) | Fabrication of 3D polycrystalline silver nanostructures | nih.govbeilstein-journals.orgsonar.chresearchgate.net |

| Nanotechnology | Precursor in continuous flow reactors | Synthesis of monodisperse silver nanoparticles | researchgate.netacs.orgnih.govillinois.edu |

| Catalysis | Catalyst for C-F bond formation | Synthesis of fluorinated organic molecules | chemimpex.com |

Structure

3D Structure of Parent

特性

CAS番号 |

509-09-1 |

|---|---|

分子式 |

C3HAgF5O2 |

分子量 |

271.90 g/mol |

IUPAC名 |

2,2,3,3,3-pentafluoropropanoic acid;silver |

InChI |

InChI=1S/C3HF5O2.Ag/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10); |

InChIキー |

MLZZUGZJEKYORT-UHFFFAOYSA-N |

正規SMILES |

C(=O)(C(C(F)(F)F)(F)F)O.[Ag] |

他のCAS番号 |

509-09-1 |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

422-64-0 (Parent) |

製品の起源 |

United States |

Synthetic Methodologies for Silver Pentafluoropropionate

Established Preparative Routes

The primary methods for synthesizing silver pentafluoropropionate involve the straightforward reaction of pentafluoropropionic acid with a silver salt, typically a carbonate or an oxide, which acts as the source of the silver(I) cation.

Synthesis via Reaction of Fluorinated Carboxylic Acids with Silver Carbonate

A well-established route for the preparation of silver pentafluoropropionate involves the acid-base reaction between pentafluoropropionic acid (C₂F₅COOH) and silver carbonate (Ag₂CO₃). In this reaction, the acidic proton of the carboxylic acid reacts with the carbonate base to form the silver salt, water, and carbon dioxide gas. The reaction proceeds according to the following stoichiometry:

2 C₂F₅COOH + Ag₂CO₃ → 2 C₂F₅COOAg + H₂O + CO₂

This process is typically carried out in a suitable solvent that can facilitate the reaction and subsequent isolation of the product. The evolution of carbon dioxide gas drives the reaction to completion. The resulting silver pentafluoropropionate, a white solid, can then be isolated from the reaction mixture. chemimpex.comsigmaaldrich.com

| Reactants | Products | Byproducts |

|---|---|---|

| Pentafluoropropionic Acid (C₂F₅COOH) | Silver Pentafluoropropionate (C₂F₅COOAg) | Water (H₂O) |

| Silver Carbonate (Ag₂CO₃) | Carbon Dioxide (CO₂) |

Alternative Synthetic Pathways and Considerations for Yield Optimization

An alternative and common synthetic pathway involves the use of silver oxide (Ag₂O) in place of silver carbonate. google.com The reaction with pentafluoropropionic acid proceeds as follows:

2 C₂F₅COOH + Ag₂O → 2 C₂F₅COOAg + H₂O

This method avoids the effervescence caused by CO₂ production, which can sometimes be advantageous for process control. The reaction is often performed by heating a mixture of the carboxylic acid and silver oxide, potentially in a hydrocarbon solvent. google.com

Optimizing the yield and purity of silver pentafluoropropionate requires careful control over several reaction parameters. Key considerations include:

Stoichiometry: Precise control of the molar ratios between the pentafluoropropionic acid and the silver salt is crucial to ensure complete conversion and minimize unreacted starting materials.

Temperature: The reaction temperature can influence the rate of reaction and the stability of the final product. For syntheses involving silver oxide, temperatures are typically maintained below 100°C, with a preferred range of 85°C to 95°C to ensure product formation without decomposition. google.com

Reaction Time: Sufficient time must be allowed for the reaction to go to completion. This can range from minutes to several hours depending on the scale, temperature, and mixing efficiency. google.com

Solvent Choice: The selection of an appropriate solvent is important for facilitating the reaction and for the ease of product isolation.

| Parameter | Consideration for Yield Optimization | Example Condition |

|---|---|---|

| Reactant | Use of Silver Oxide (Ag₂O) as an alternative to Silver Carbonate. | Reaction of carboxylic acid with Ag₂O. google.com |

| Temperature | Maintain temperature to ensure reaction completion while avoiding product decomposition. | 85°C to 95°C. google.com |

| Purity of Reactants | Using high-purity starting materials minimizes impurities in the final product. | N/A |

| Mixing | Ensure efficient stirring to promote contact between reactants. | Continuous stirring throughout the reaction. google.com |

Purification and Isolation Techniques

Following synthesis, the crude silver pentafluoropropionate must be purified to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the desired final purity of the compound.

Recrystallization Processes for Enhanced Purity and Crystalline Quality

Recrystallization is a standard technique for purifying solid compounds. The process involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing the solution to cool slowly. As the solution cools, the solubility of the silver pentafluoropropionate decreases, causing it to crystallize out of the solution. Impurities, which are present in smaller quantities, tend to remain dissolved in the solvent. This process not only enhances the chemical purity but also improves the crystalline quality of the final product, yielding a more uniform and well-defined solid. The selection of an appropriate solvent system is critical for successful recrystallization.

Advanced Purification Methods for Trace Impurity Reduction

For applications requiring exceptionally high purity, advanced purification methods may be employed to reduce trace impurities. These techniques are designed to target and remove specific types of contaminants that may not be effectively eliminated by simple recrystallization.

Solvent Extraction: This technique can be used to remove soluble impurities from the solid product. By washing the silver pentafluoropropionate with a solvent in which the impurities are soluble but the product is not, trace contaminants can be selectively removed. researchgate.net

Chromatography: Techniques such as ion-exchange chromatography could potentially be used to remove trace ionic impurities. nih.gov In this method, a solution containing the dissolved salt is passed through a column with a stationary phase that selectively retains charged impurities, allowing the purified product to be collected.

Acid Leaching: Washing the crude product with dilute acid can be an effective method for removing unreacted silver oxide or carbonate, as these are more basic and will be neutralized and dissolved by the acid. googleapis.comishor.com Subsequent washing with pure water is necessary to remove any residual acid.

These advanced methods are crucial for preparing high-grade silver pentafluoropropionate suitable for sensitive applications in electronics and catalysis. chemimpex.com

Fundamental Reactivity and Mechanistic Investigations of Silver Pentafluoropropionate

Role as a Reagent in Carbon-Fluorine Bond Formation

Transition metal-mediated carbon-fluorine (C-F) bond formation is a crucial area of research due to the unique properties that fluorine atoms impart to organic molecules in pharmaceuticals, agrochemicals, and materials. illinois.edunih.gov Silver compounds, including silver pentafluoropropionate, have been utilized in these transformations. The formation of a C-F bond is often challenging due to the high electronegativity of fluorine and the strength of the metal-fluorine bond, which can make the final reductive elimination step difficult. illinois.edu

Silver's role in facilitating C-F bond formation can be attributed to its ability to participate in single electron transfer (SET) processes, generating radical intermediates that can readily react with a fluorine source. illinois.edu For instance, silver-catalyzed decarboxylative fluorination of carboxylic acids using a reagent like Selectfluor has been shown to proceed through the intermediacy of silver(II) species, which are responsible for the decarboxylation to form an alkyl radical that subsequently reacts with the fluorine donor. researchgate.net While the direct use of silver pentafluoropropionate as a fluorine source is less common, its perfluoroalkyl group can be transferred in certain reactions. For example, the thermal decarboxylation of potassium pentafluoropropionate can generate perfluoroethyl anions, which can then participate in nucleophilic reactions. nih.gov

Decarboxylation Pathways and Mechanisms

The decarboxylation of silver carboxylates is a key reaction pathway, often leading to the formation of valuable organic products. This process can be initiated thermally, photochemically, or through catalysis.

Acyloxy Radical Generation and Fragmentation

A common mechanistic feature in the decarboxylation of silver carboxylates is the generation of an acyloxy radical. orgoreview.com In silver-catalyzed reactions, particularly those involving an oxidant, a single electron transfer from the carboxylate to a higher-valent silver species (e.g., Ag(II)) can occur. unipv.it This generates an acyloxy radical, which is often unstable and readily undergoes fragmentation by losing a molecule of carbon dioxide (CO₂) to form an alkyl or aryl radical. orgoreview.combeilstein-journals.org This radical can then participate in subsequent reaction steps, such as halogenation or coupling reactions. organic-chemistry.orgsioc-journal.cn The Hunsdiecker reaction, which traditionally uses a silver salt of a carboxylic acid and bromine, proceeds through the formation of a carboxylate radical that decarboxylates to an alkyl radical. orgoreview.com

Influence of Reaction Conditions on Decarboxylation Efficiency

The efficiency of decarboxylation is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts or oxidants. Silver-catalyzed protodecarboxylation of carboxylic acids has been shown to be effective at temperatures between 80–120 °C. rsc.org In silver-catalyzed decarboxylative halogenations, the choice of the chlorine source and the silver catalyst complex can significantly impact the reaction's efficiency and substrate scope. For example, using t-butyl hypochlorite (B82951) as the chlorine source with a Ag(Phen)₂OTf catalyst allows for the efficient chlorodecarboxylation of aliphatic carboxylic acids under mild conditions. organic-chemistry.org The presence of an external oxidant, such as sodium persulfate, can accelerate the rate of silver-catalyzed decarboxylative fluorination. researchgate.net

Electron-Induced Decomposition Mechanisms

The decomposition of silver pentafluoropropionate can also be induced by electron beams, a process relevant to techniques like Focused Electron Beam Induced Deposition (FEBID). This technique allows for the direct writing of nanostructures. mdpi.com Silver pentafluoropropionate has been investigated as a precursor for depositing silver nanostructures with high metal content. mdpi.comnih.govresearchgate.net

Fragmentation Pathways and Product Formation (e.g., CO2 loss, alkene formation)

Under electron impact, silver carboxylates like silver pentafluoropropionate undergo fragmentation. nih.govresearchgate.net A primary fragmentation pathway involves the loss of carbon dioxide (CO₂). researchgate.netdntb.gov.ua Ionization of the carboxylate group is believed to initiate this process, leading to the release of CO₂ and a perfluoroalkyl radical. nih.govnih.gov This perfluoroalkyl radical can then undergo further reactions. In the case of non-fluorinated aliphatic carboxylates, the resulting alkyl radical can convert to a stable and volatile alkene. mdpi.comresearchgate.netdntb.gov.ua This efficient removal of the organic ligands as volatile byproducts is crucial for obtaining high-purity metal deposits in FEBID. mdpi.comnih.gov

Mass spectrometry studies of the electron-induced fragmentation of silver(I) pentafluoropropionate have identified various silver-containing ionic fragments. mdpi.com The data suggests that at elevated temperatures, species such as [Ag(C₂F₅)]⁺, [Ag₂(C₂F₅)]⁺, and [Ag₂(O₂CC₂F₅)]⁺ are present in the vapor phase and are likely sources of metallic silver in chemical vapor deposition (CVD) processes. mdpi.com

The table below summarizes the key reactive processes involving silver pentafluoropropionate and its analogues.

| Process | Key Intermediates/Products | Driving Force/Initiator | Relevant Techniques/Reactions |

| C-F Bond Formation | Alkyl/Aryl Radicals, Ag(II) species | Single Electron Transfer (SET) | Decarboxylative Fluorination |

| Decarboxylation | Acyloxy Radicals, Alkyl/Aryl Radicals, CO₂ | Heat, Light, Catalysis (Ag⁺/Ag²⁺), Oxidation | Hunsdiecker Reaction, Protodecarboxylation |

| Electron-Induced Decomposition | Perfluoroalkyl Radicals, CO₂, Volatile Alkenes (from analogues), Ag-containing ions | Electron Beam Irradiation | Focused Electron Beam Induced Deposition (FEBID), Mass Spectrometry |

Applications in Advanced Materials Science and Nanotechnology

Precursor for Focused Electron Beam Induced Deposition (FEBID) of Silver Nanostructures

Focused Electron Beam Induced Deposition (FEBID) is a direct-write, maskless nanofabrication technique that utilizes a focused electron beam to locally decompose precursor molecules adsorbed on a substrate. beilstein-journals.orgresearchgate.net Silver pentafluoropropionate has been identified as a highly effective precursor for this process, allowing for the precise creation of high-resolution silver structures. beilstein-journals.orgsonar.chnih.gov The compound's suitability stems from its susceptibility to electron-induced dissociation and its favorable thermal stability. beilstein-journals.org

A significant advantage of using silver pentafluoropropionate in FEBID is the ability to fabricate genuine three-dimensional (3D) nanostructures. researchgate.netdntb.gov.ua Researchers have successfully realized the growth of high-aspect-ratio vertical structures, such as pillars, which is a challenge for many other precursors. researchgate.netbeilstein-journals.org

The fabricated 3D pillars are polycrystalline and demonstrate high silver content, often exceeding 50 atom %. researchgate.netbeilstein-journals.orgacs.orgacs.org These structures have been grown with aspect ratios greater than 10:1, for diameters between 1 and 2.5 µm. beilstein-journals.org The ability to create such complex, high-purity 3D geometries is a promising development for applications in fields like plasmonics, where the specific shape and composition of nanostructures are critical for their function. researchgate.netbeilstein-journals.orgacs.orgacs.org

The growth of silver nanostructures using silver pentafluoropropionate exhibits a strong dependence on key process parameters, particularly the electron dose and precursor refreshment rate. beilstein-journals.orgsonar.chnih.govresearchgate.net A critical characteristic of this precursor is the pronounced relationship between the height of the deposit and the electron beam's dwell time—the duration the beam pauses at a single point. researchgate.netbeilstein-journals.org

This dependency is crucial for achieving vertical growth, as it allows for the controlled, layer-by-layer addition of material to form 3D structures. researchgate.net This behavior contrasts sharply with other precursors like silver 2,2-dimethylbutyrate, which tends to show a depletion of material in the center of the electron beam's focus, a phenomenon that actively hinders the fabrication of vertical pillars. researchgate.netbeilstein-journals.org The distinct growth dynamics of silver pentafluoropropionate make it uniquely suited for the direct-write fabrication of complex 3D architectures. researchgate.net

A primary challenge in FEBID is achieving high metal content in the final deposit, as many organometallic precursors can lead to significant carbon contamination, often limiting metal content to between 5 and 40 atom %. beilstein-journals.org However, silver pentafluoropropionate has proven to be an exception, consistently producing deposits with remarkably high silver content. beilstein-journals.orgsonar.chnih.gov

Studies have reported silver content of up to 76 atom % in deposits created using this precursor. beilstein-journals.orgsonar.chnih.govacs.orgresearchgate.net Transmission Electron Microscopy (TEM) analysis has verified that the deposited material is composed of pure silver crystallites embedded within a carbonaceous matrix. beilstein-journals.orgsonar.chnih.govresearchgate.net Specifically, planar (2D) deposits can achieve silver contents of approximately 74 atom %, while 3D pillars maintain a high silver content of over 50 atom %. beilstein-journals.org This high level of purity is attributed to the efficient dissociation of the precursor, where the fluorine content is almost completely removed during the process. csic.es

Table 1: Silver Content in FEBID Deposits using Silver Pentafluoropropionate

| Deposit Type | Reported Silver Content (atom %) | Reference(s) |

| General Deposits | Up to 76% | beilstein-journals.orgsonar.chnih.govacs.orgresearchgate.net |

| Planar Deposits | ~74% | beilstein-journals.org |

| 3D Pillars | >50% | researchgate.netbeilstein-journals.orgacs.orgacs.org |

Comparison with Other Silver Carboxylate Precursors in FEBID

The performance of silver pentafluoropropionate in FEBID has been evaluated in comparison to other silver carboxylate precursors. researchgate.netbeilstein-journals.orgcsic.es These comparative studies highlight the influence of the precursor's molecular structure on the final deposit's characteristics.

Table 2: Comparative Performance of Silver Carboxylate FEBID Precursors

| Precursor | Key Finding | Silver Content (at. %) | Reference(s) |

| Silver pentafluoropropionate | Pronounced dwell-time dependency, enabling 3D growth. | Up to 76% | researchgate.netbeilstein-journals.org |

| Silver 2,2-dimethylbutyrate | Strong depletion in beam center, hindering vertical growth. | Lower than Ag-pentafluoropropionate | researchgate.netbeilstein-journals.org |

| Silver trifluoroacetate | Shortest C-F chain, yields highest Ag content. | 74-76% | csic.es |

| Silver heptafluorobutyrate | Longest C-F chain, yields lower Ag content. | ~43% | csic.es |

Precursor for Chemical Vapor Deposition (CVD) of Silver Nanoparticles and Thin Films

Beyond FEBID, silver pentafluoropropionate is also a viable precursor for Chemical Vapor Deposition (CVD), a technique used to produce high-quality thin films and coatings. beilstein-journals.orgmdpi.com Its utility in CVD is due to its favorable properties, including a simple and cost-effective synthesis, adequate volatility, and a relatively low decomposition temperature (≤200 °C) under vacuum conditions, which allows for a short deposition time. beilstein-journals.orgmdpi.com

The CVD method using silver pentafluoropropionate enables the controlled deposition of dispersed silver nanoparticles (AgNPs) onto various substrates. mdpi.com The ability to control the size, shape, and distribution of these nanoparticles is a key advantage of the CVD process. mdpi.com By optimizing deposition parameters, the resulting nanoparticle morphology can be tailored for specific applications. mdpi.com

Research has demonstrated the use of a novel precursor derived from silver pentafluoropropionate, with the formula [Ag₅(O₂CC₂F₅)₅(H₂O)₃], to successfully produce dispersed AgNPs on the surface of titanium alloy (Ti6Al4V) substrates. mdpi.com This highlights the precursor's role in surface modification and the creation of functionalized materials for potential biomedical applications. mdpi.commdpi.com

Synthesis of Silver Nanoparticles in Continuous Flow Microreactors

The synthesis of silver nanoparticles (AgNPs) with uniform size and properties is crucial for their application in various technologies. Continuous flow microreactors offer a highly controlled environment for nanoparticle production, and silver pentafluoropropionate has been successfully used as a precursor in such systems. illinois.eduscispace.com

A key methodology for producing monodispersed silver nanoparticles involves the thermal reduction of silver pentafluoropropionate within a continuous flow tubular microreactor. illinois.eduacs.orgacs.org This process utilizes a single-phase reactant system, which is advantageous as it can eliminate the need for a separate micromixer. acs.org In a typical synthesis, silver pentafluoropropionate is used as the precursor, dissolved in a high-boiling point solvent like isoamyl ether, with trioctylamine (B72094) (TOA) acting as a surfactant or capping agent. illinois.edunih.gov

The thermal reduction is carried out at moderate temperatures, which makes the reaction well-suited for continuous flow systems. illinois.eduacs.org This approach allows for the rapid formation of silver nanoparticles, typically within minutes, that exhibit a narrow size distribution without requiring subsequent size-selection procedures. scispace.comacs.org The use of a single-phase precursor like silver pentafluoropropionate is a significant factor in achieving this uniformity. acs.orgnih.gov

The final characteristics of the silver nanoparticles synthesized in microreactors are highly dependent on several key reaction parameters. The precise control over these parameters afforded by microfluidic systems is critical for tailoring nanoparticle size and distribution. nih.gov

Temperature: The reaction temperature has a profound influence on the size and growth kinetics of the nanoparticles. nih.gov Studies have shown that higher temperatures within the operational range (e.g., 100°C to 140°C) lead to the formation of smaller and more monodispersed spherical AgNPs. nih.govstannscollege.in Temperature profiles within the microreactor are analyzed to understand how thermal conditions affect nanoparticle formation. illinois.edu

Flow Rate (Residence Time): The flow rate of the reactant solution through the microreactor determines the residence time—the duration the precursors are exposed to the high-temperature reaction zone. nih.gov This parameter, along with temperature, significantly impacts nanoparticle growth. nih.gov Higher residence times have been shown to contribute to the formation of smaller, monodispersed nanoparticles. nih.gov Manipulating flow rates can also be used to control the crystal structure of the resulting nanoparticles. mdpi.com

Surfactant: The presence of a surfactant, such as trioctylamine (TOA), is crucial. illinois.edunih.gov TOA acts as a capping agent, adsorbing to the surface of the forming nanoparticles to prevent aggregation and control their growth, which is essential for achieving a narrow size distribution. nih.gov

The following table summarizes the influence of these parameters on nanoparticle synthesis.

| Parameter | Effect on Nanoparticle Characteristics | Source(s) |

| Temperature | Higher temperatures generally lead to smaller, more uniform nanoparticles. | nih.govstannscollege.in |

| Flow Rate / Residence Time | Higher residence times can result in smaller, monodispersed nanoparticles. Affects crystal structure. | nih.govmdpi.com |

| Surfactant (Trioctylamine) | Prevents aggregation and controls particle growth, leading to a narrow size distribution. | illinois.edunih.gov |

Microfluidic systems, or microreactors, offer numerous advantages over traditional batch synthesis methods for nanomaterial production, along with pathways for scalability. researchgate.net

Key Advantages:

Control and Reproducibility: Microreactors provide superior control over reaction parameters like temperature, mixing, and residence time, leading to nanoparticles with a uniform size and shape and ensuring high batch-to-batch reproducibility. scispace.comnih.gov

Efficiency: The high surface-area-to-volume ratio in microchannels leads to enhanced heat and mass transfer, allowing for rapid, nearly isothermal reactions even for processes with a large heat effect. scispace.comresearchgate.net This results in faster reaction rates and reduced energy consumption.

Product Quality: The ability to maintain precise control throughout the synthesis process results in a narrow particle size distribution (monodispersity) and reduces the formation of by-products. scispace.comacs.org

Safety and Cost-Effectiveness: These systems enhance safety by handling smaller volumes of reagents at any given time and can withstand extreme reaction conditions. nih.govstannscollege.in They are also cost-efficient due to lower consumption of raw materials. stannscollege.in

Scalability: While scaling up from a single microchannel can present challenges related to fluid dynamics, several strategies exist. nih.gov A primary advantage of continuous flow reactors is their inherent scalability. nih.gov Production can be increased simply by running the reactor for a longer duration. mdpi.com For higher throughput, a "scale-out" or parallelization approach is effective, where multiple microreactors are operated simultaneously. nih.gov For instance, a parallelized device with an array of 128 mixing channels has been demonstrated to successfully enhance the production throughput of nanoparticles. nih.gov These attributes make microfluidic synthesis a highly desirable platform for the large-scale production of high-quality nanomaterials. nanoient.org

Integration in Conductive Materials and Plasmonic Devices

The silver nanoparticles and films produced from silver pentafluoropropionate are integrated into functional materials for electronics, particularly conductive inks and pastes, and are also used in the fabrication of plasmonic devices. chemimpex.comresearchgate.net

In the electronics industry, silver pentafluoropropionate plays a role in the fabrication of conductive inks and pastes. chemimpex.com These materials are fundamental for creating the conductive tracks, electrodes, and interconnects required for printed circuit boards, flexible electronics, antennas, and sensors. chemimpex.comdycotecmaterials.com Silver pentafluoropropionate can be used as a silver precursor in these formulations. google.comgoogleapis.com The development of these inks focuses on achieving high electrical conductivity, robust adhesion to various substrates (including flexible plastics like PET), and processability at low temperatures to accommodate heat-sensitive materials. dycotecmaterials.comdzptechnologies.com The final products are designed for various deposition techniques, such as screen printing, inkjet printing, and syringe dispensing, enabling a broad range of applications in modern electronics. dycotecmaterials.com

Fabrication of Plasmonic Device Components

Silver pentafluoropropionate serves as a crucial precursor in the fabrication of advanced plasmonic device components, primarily through its use in creating high-purity, well-defined silver nanostructures. chemimpex.combeilstein-journals.org Plasmonic devices harness the unique optical properties of metallic nanostructures, which support collective electron oscillations known as surface plasmons. The precise geometry and composition of these nanostructures are critical for device performance. Silver pentafluoropropionate is particularly advantageous in this context due to its favorable decomposition characteristics and volatility, which are well-suited for specialized deposition techniques. beilstein-journals.orgresearchgate.net

Detailed research has highlighted the utility of silver pentafluoropropionate in Focused Electron Beam Induced Deposition (FEBID), a direct-write nanofabrication technique capable of creating complex three-dimensional (3D) nanostructures. researchgate.net In this process, a focused electron beam interacts with precursor molecules adsorbed on a surface, causing them to decompose and deposit material with high spatial resolution.

Studies have shown that silver pentafluoropropionate is a highly promising precursor for the FEBID of silver. researchgate.net When compared with other carboxylate precursors, it exhibits superior growth characteristics. For instance, research investigating its dwell-time-dependent deposition behavior revealed a pronounced relationship between the deposit height and the electron beam dwell time, a characteristic that is essential for vertical or 3D growth. researchgate.net In contrast, other precursors like silver 2,2-dimethylbutyrate showed strong depletion in the center of the electron beam, which hinders the fabrication of high-aspect-ratio structures. researchgate.net The resulting structures from silver pentafluoropropionate are polycrystalline and contain a high atomic percentage of silver, exceeding 50 atom %. beilstein-journals.orgresearchgate.net These high-purity silver pillars exhibit strong Raman enhancement, confirming their plasmonic activity and suitability for use in plasmonic device components. beilstein-journals.orgresearchgate.net

| Precursor Compound | Deposition Behavior | Vertical Growth | Suitability for 3D Nanostructures |

| Silver pentafluoropropionate | Pronounced dependency of deposit height on dwell time. researchgate.net | Achievable, enabling fabrication of pillars. researchgate.net | High. beilstein-journals.orgresearchgate.net |

| Silver 2,2-dimethylbutyrate | Strong depletion in the center of the impinging electron beam. researchgate.net | Hindered. researchgate.net | Low. researchgate.net |

Beyond direct-write methods, silver pentafluoropropionate is also employed as a precursor for synthesizing silver nanoparticles (AgNPs) for plasmonic applications. acs.orgresearchgate.netillinois.edu The optical properties of AgNPs are highly dependent on their size and shape, making controlled synthesis paramount. One effective method is the thermal reduction of silver pentafluoropropionate in a continuous flow tubular microreactor. acs.orgresearchgate.netillinois.edu This technique offers excellent control over reaction conditions, leading to the production of AgNPs with a narrow size distribution, which is a critical factor for achieving consistent and predictable plasmonic responses. acs.orgresearchgate.net

In a typical synthesis, silver pentafluoropropionate is thermally reduced in a high-boiling point solvent like isoamyl ether in the presence of a stabilizing agent such as trioctylamine. acs.orgillinois.edu The moderate temperatures required for the reaction make it highly suitable for continuous flow reactor systems. acs.org This method not only allows for the production of nanoparticles with well-defined sizes but also improves the reproducibility and potential for large-scale manufacturing of these crucial plasmonic building blocks. researchgate.net

| Synthesis Parameter | Description |

| Precursor | Silver pentafluoropropionate. acs.orgresearchgate.netillinois.edu |

| Method | Thermal reduction in a continuous flow tubular microreactor. acs.orgresearchgate.netillinois.edu |

| Solvent | Isoamyl ether. acs.orgillinois.edu |

| Stabilizing Agent | Trioctylamine. acs.orgillinois.edu |

| Key Advantage | Production of silver nanoparticles with a narrow size distribution. acs.orgresearchgate.net |

The ability to use silver pentafluoropropionate to fabricate both 3D nanostructures via FEBID and uniform nanoparticles in microreactors underscores its versatility and importance in the field of nanotechnology for developing next-generation plasmonic devices. beilstein-journals.orgacs.org

Role As a Catalyst in Organic Transformations

Catalytic Activity in Carbon-Fluorine Bond Formation

The synthesis of organofluorine compounds is of great interest in medicinal and materials chemistry, and silver catalysts play a crucial role in facilitating the formation of carbon-fluorine (C-F) bonds. nih.govrsc.org Silver(I) salts, including silver pentafluoropropionate, are instrumental in decarboxylative fluorination reactions.

In a notable example, the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids provides a direct method to introduce fluorine into organic molecules. nih.govorganic-chemistry.org This transformation is typically achieved using a silver(I) catalyst, such as silver nitrate, in the presence of an electrophilic fluorine source like Selectfluor®. nih.govorganic-chemistry.org The proposed mechanism for this reaction involves a single-electron transfer (SET) from the silver carboxylate to an oxidant, generating a carboxyl radical. This intermediate then undergoes rapid decarboxylation to form an alkyl radical, which is subsequently trapped by the fluorine source to yield the final alkyl fluoride (B91410) product. A plausible mechanism involves the formation of a high-valent Ag(III) intermediate that facilitates the fluorine atom transfer. nih.gov

The reaction conditions are generally mild, often proceeding in aqueous solutions, and demonstrate good functional group tolerance, making this a practical method for the synthesis of fluorinated compounds. nih.gov

Applications in Decarboxylative Reactions Beyond Alkyl Halides

Silver-catalyzed decarboxylation is a versatile method for the generation of radical intermediates from carboxylic acids, which can then participate in a variety of bond-forming reactions beyond the introduction of halogens.

While many silver-catalyzed decarboxylation reactions focus on aliphatic carboxylic acids, there are also methods for the decarboxylation of aryl carboxylic acids. organic-chemistry.orgorganic-chemistry.org For instance, silver-catalyzed protodecarboxylation of aromatic carboxylic acids can be achieved at temperatures significantly lower than those required for copper-catalyzed systems. rsc.org Microwave-assisted decarboxylative iodination of aromatic carboxylic acids has also been reported, utilizing a silver carbonate catalyst.

The selectivity and substrate scope of silver-catalyzed decarboxylative reactions are influenced by several factors, including the nature of the carboxylic acid, the oxidant, and the reaction conditions.

In the case of decarboxylative chlorination, the reaction is highly efficient for tertiary and secondary alkyl carboxylic acids at room temperature. organic-chemistry.org Primary alkyl carboxylic acids, however, often require higher temperatures and increased catalyst loading to achieve good yields. organic-chemistry.org Aromatic carboxylic acids are generally unreactive under these conditions. organic-chemistry.org This highlights the influence of the stability of the radical intermediate on the reaction efficiency.

The substrate scope for silver-catalyzed decarboxylative trifluoromethylation is broad, accommodating various primary and secondary alkyl carboxylic acids, including those with sensitive functional groups like alkyl bromides and azides. organic-chemistry.org However, aromatic and tertiary alkyl carboxylic acids are not suitable substrates for this particular transformation. organic-chemistry.org

The general trend observed in these reactions is the preferential reactivity of aliphatic carboxylic acids that can form stable radical intermediates upon decarboxylation.

Silver-Mediated Cross-Coupling Reactions

Silver catalysts are effective in mediating cross-coupling reactions, providing an alternative to more common palladium- and nickel-based systems. These reactions often proceed through radical intermediates, enabling the formation of carbon-carbon bonds under mild conditions.

A significant application of silver catalysis in cross-coupling is the benzylation and allylation of alkyl halides. organic-chemistry.orgnih.gov The reaction of secondary and tertiary alkyl halides with benzylic or allylic Grignard reagents in the presence of a catalytic amount of a silver salt, such as silver nitrate, yields the corresponding cross-coupling products in high yields. organic-chemistry.orgnih.gov This method is particularly useful for the construction of quaternary carbon centers, which can be challenging to synthesize using traditional cross-coupling methods. organic-chemistry.org

The reaction demonstrates good functional group tolerance and is effective for a range of alkyl halides, with tertiary alkyl bromides and chlorides showing high reactivity. organic-chemistry.org

The mechanism of these silver-catalyzed cross-coupling reactions is believed to involve the formation of radical intermediates. organic-chemistry.org The proposed catalytic cycle begins with the reduction of the silver(I) salt by the Grignard reagent to form a zerovalent silver species. This Ag(0) species then facilitates a single-electron transfer (SET) to the alkyl halide, generating an alkyl radical and a silver(I) halide. organic-chemistry.org

The alkyl radical then couples with a benzylsilver or allylsilver species, which is formed from the reaction of the Grignard reagent with the silver(I) salt. organic-chemistry.org This coupling step regenerates the Ag(0) catalyst, allowing the cycle to continue. The involvement of radical intermediates is supported by stereochemical studies which show the formation of racemic products from chiral starting materials. organic-chemistry.org

Advanced Characterization Techniques and Spectroscopic Analysis

Solid-State Structural Elucidation

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of silver pentafluoropropionate. X-ray crystallography and the subsequent analysis of interaction forces provide a detailed three-dimensional picture of its complexes.

X-ray Crystallography of Silver Pentafluoropropionate Complexes

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystal. For silver(I) complexes, this method reveals crucial information about coordination geometries, bond lengths, and bond angles. In the context of silver pentafluoropropionate, this analysis would detail how the silver cation interacts with the pentafluoropropionate anion and any other ligands present in a complex.

While specific crystallographic data for simple silver pentafluoropropionate may not be widely published, the principles of the technique are universally applied. The analysis of related silver(I) carboxylate and organometallic complexes shows that silver ions can exhibit various coordination numbers and geometries, often forming multinuclear structures or coordination polymers. mdpi.comscienceasia.org For instance, in a hypothetical silver pentafluoropropionate complex, X-ray diffraction would precisely measure the Ag-O bond distances from the carboxylate group and the Ag-Ag distances if any metal-metal interactions occur. The crystal structure of new metal complexes, including those of silver, remains an active area of research. mdpi.comweizmann.ac.il

Interactive Table: Information Obtainable from X-ray Crystallography

| Parameter | Description | Relevance to Silver Pentafluoropropionate |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the fundamental packing of the compound. |

| Space Group | The set of symmetry operations of the crystal. | Describes the overall symmetry of the crystal structure. |

| Atomic Coordinates | The precise position (x, y, z) of each atom in the unit cell. | Allows for the calculation of bond lengths and angles. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., Ag-O). | Indicates the strength and nature of chemical bonds. |

| Bond Angles | The angle formed between three connected atoms (e.g., O-C-C). | Defines the geometry around a central atom. |

| Coordination Number | The number of atoms directly bonded to a central atom (e.g., silver). | Characterizes the coordination environment of the silver ion. |

Analysis of Metal-Metal and Metal-Ligand Interactions in Crystal Structures

Metal-ligand interactions are primarily the coordinate bonds between the silver ion (a Lewis acid) and the oxygen atoms of the carboxylate group (a Lewis base). The nature of these bonds can be assessed by analyzing their length and the electron density distribution. researchgate.netnih.gov

Metal-metal interactions, specifically d¹⁰-d¹⁰ argentophilic interactions, are a known feature in silver(I) chemistry. These are weak attractive forces between silver atoms, with Ag-Ag distances typically shorter than the sum of their van der Waals radii (~3.44 Å). The presence and strength of these interactions can significantly influence the photophysical properties of the complex. The analysis of the crystal structure of silver pentafluoropropionate would specifically search for such close contacts between silver atoms. mdpi.com Computational methods like Hirshfeld surface analysis can be employed to visualize and quantify these subtle intermolecular and intramolecular contacts within the crystal lattice. researchgate.net

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule provide complementary information to solid-state structural methods. These techniques are essential for studying the compound's dynamic behavior, purity, and electronic properties.

Variable Temperature Infrared (VT IR) Spectrophotometry for Volatility Studies

Variable Temperature Infrared (VT IR) spectrophotometry is a powerful tool for studying the phase transitions and thermal stability of compounds. By recording IR spectra over a range of temperatures, one can observe changes in vibrational modes that correspond to processes like melting, decomposition, or sublimation.

For a compound like silver pentafluoropropionate, which may be used as a precursor in chemical vapor deposition (CVD), understanding its volatility is crucial. A VT-IR experiment would involve heating a sample of silver pentafluoropropionate and monitoring the intensity of its characteristic IR absorption bands, particularly the strong asymmetric and symmetric C=O stretching vibrations of the carboxylate group. A decrease in the intensity of these bands in the condensed phase spectrum, coupled with the potential appearance of corresponding bands in the gas phase spectrum, would indicate sublimation. This data can be used to estimate the sublimation temperature and assess its suitability as a CVD precursor. While specific studies on silver pentafluoropropionate are not detailed in the provided sources, the methodology has been successfully applied to study the thermal behavior of other materials. researchgate.netdntb.gov.ua

Raman Spectroscopy for Characterization of Deposited Materials and Plasmonic Properties

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. It is highly sensitive to the chemical composition and crystal structure of a material.

In the context of silver pentafluoropropionate, Raman spectroscopy can be used in two primary ways:

Characterization of Precursor and Deposited Films: The Raman spectrum of the silver pentafluoropropionate precursor would show characteristic peaks for the C-F and C-C bonds of the fluorinated alkyl chain and the COO⁻ group. After using the compound in a deposition process to create silver or silver-containing films, Raman spectroscopy can be used to confirm the composition of the deposited material and assess its crystallinity and purity.

Analysis of Plasmonic Properties: Silver nanoparticles are renowned for their strong surface plasmon resonance (SPR) effects. nih.gov These plasmons can dramatically enhance the Raman signal of molecules adsorbed on the nanoparticle surface, a phenomenon known as Surface-Enhanced Raman Scattering (SERS). nih.govsoton.ac.uk Silver pentafluoropropionate can serve as a precursor to synthesize silver nanoparticles. Raman spectroscopy is a key tool to study the SERS activity of these resulting nanoparticles. The enhancement factor, which is a measure of the SERS effectiveness, is highly dependent on the size and shape of the silver nanostructures. nih.govnih.gov

Interactive Table: Potential Raman Applications for Silver Pentafluoropropionate

| Application | Technique | Information Gained |

| Precursor Analysis | Standard Raman Spectroscopy | Vibrational modes of C-F, C-C, COO⁻; confirmation of compound identity. |

| Thin Film Analysis | Standard Raman Spectroscopy | Purity, crystallinity, and composition of materials deposited from the precursor. |

| Nanoparticle Characterization | Surface-Enhanced Raman Spectroscopy (SERS) | SERS activity, plasmonic properties of Ag nanoparticles derived from the precursor. |

X-ray Absorption Spectroscopy (XAFS) for Local Structure and Electronic State Analysis

X-ray Absorption Fine Structure (XAFS) is an element-specific technique that provides information on the local geometric and electronic structure around a specific atom. mdpi.comxrayabsorption.org The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.orgnih.gov

For silver pentafluoropropionate, measuring the XAFS spectrum at the Silver (Ag) K-edge can reveal detailed information even in non-crystalline samples. nims.go.jp

XANES Analysis: The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom (Ag). By comparing the Ag K-edge XANES spectrum of silver pentafluoropropionate with those of silver standard compounds (e.g., Ag foil, Ag₂O), the formal oxidation state of silver (expected to be +1) can be confirmed. The features in the spectrum also provide a fingerprint of the local coordination environment (e.g., linear, trigonal, tetrahedral). mdpi.comnih.gov

EXAFS Analysis: The EXAFS region contains information about the atoms neighboring the central silver atom. Analysis of the EXAFS oscillations can determine the type of neighboring atoms (e.g., Oxygen, Carbon, or another Silver), their distance from the central Ag atom, and their coordination number. libretexts.org This is particularly valuable for determining Ag-O bond lengths and detecting potential Ag-Ag interactions. nims.go.jp

A dataset containing the Ag K-edge XAFS spectrum of a standard sample of silver pentafluoropropionate is available, providing experimental data for the analysis of its local and electronic structure. nims.go.jp

Mass Spectrometry for Mechanistic and Volatility Studies

Mass spectrometry serves as a critical tool in the analysis of silver pentafluoropropionate, particularly for understanding its fragmentation behavior and for quantifying its elemental composition in various applications.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of volatile compounds by analyzing the fragmentation patterns that result from electron bombardment. libretexts.org In this process, a vaporized sample is bombarded by a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M•+). libretexts.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged ions and neutral radicals. libretexts.orgyoutube.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fingerprint that can be used for structural identification. libretexts.org

While direct EI-MS studies on silver pentafluoropropionate are not extensively detailed, analysis of other pentafluoropropionate esters provides insight into the expected fragmentation of the pentafluoropropionate moiety. nih.gov The fragmentation is typically dominated by cleavages at positions alpha to functional groups and by the loss of stable neutral molecules. youtube.com For the pentafluoropropionate group (C₂F₅COO⁻), key fragmentation pathways would likely involve the loss of CO₂ and cleavage of the C-C bonds within the fluorinated ethyl chain.

Table 1: Plausible Fragment Ions in EI-MS of a Pentafluoropropionate Moiety

| Fragment Ion (m/z) | Plausible Formula | Neutral Loss | Notes |

|---|---|---|---|

| 163 | [C₃F₅O₂]⁻ | - | Pentafluoropropionate Anion |

| 119 | [C₂F₅]⁻ | CO₂ | Loss of carbon dioxide, a common fragmentation for carboxylates. |

| 100 | [C₂F₄]⁻ | CO₂, F | Subsequent loss of a fluorine radical from the [C₂F₅]⁻ ion. |

This table is based on general fragmentation principles and data from related fluorinated compounds. youtube.comnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique used for determining the elemental composition of a sample, capable of detecting metals and some non-metals at trace concentrations. youtube.com The method involves introducing a sample, typically as an aerosol, into a high-temperature argon plasma (the ICP component). youtube.com The plasma atomizes and ionizes the sample. These ions are then transported to a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly accurate quantitative analysis. youtube.com

For applications involving silver pentafluoropropionate, such as its use as a precursor for depositing silver-containing films or creating nanoparticles, ICP-MS is invaluable for monitoring the elemental silver content. chemimpex.comnih.gov It can precisely quantify the amount of silver in biological matrices, environmental samples, or deposited materials. nih.govresearchgate.net The analysis provides a total elemental count, without specifying the chemical form (speciation) of the element in the original sample. nih.gov Studies have demonstrated high analytical precision and recovery rates when using ICP-MS to measure silver content in various complex samples. nih.gov

Table 2: ICP-MS Analytical Recovery of Silver from Biological Matrices

| Matrix | Sample Type | Analytical Recovery Range (%) |

|---|---|---|

| Rat Feces | Spiked with AgNP formulation | 82 - 93% |

| Rat Liver Tissue | Spiked with AgNP formulation | 88 - 90% |

| Rat Urine | Spiked with AgNP formulation | 80 - 85% |

Data sourced from a study on the bioanalytical assessment of silver nanoparticles. nih.gov

Microscopy and Particle Analysis

When silver pentafluoropropionate is used as a precursor in the synthesis of silver nanoparticles (AgNPs), a suite of advanced microscopy and particle analysis techniques is employed to characterize the resulting nanomaterials. chemimpex.comnih.gov

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the morphology, size, and crystal structure of nanoparticles. A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. TEM analysis of AgNPs often reveals their shape (e.g., spherical) and size distribution. nih.govresearchgate.netresearchgate.net Researchers have used TEM to confirm the formation of spherical nanoparticles and to measure their diameters, which can range from a few nanometers to over 100 nm depending on the synthesis method. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) is used to produce images of a sample's surface by scanning it with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. emsdiasum.com In the context of materials derived from silver pentafluoropropionate, SEM is used to examine the surface characteristics of silver films or to observe the shape and agglomeration state of synthesized nanoparticles. nih.gov For instance, SEM analysis has been used to confirm the relatively spherical shape of AgNPs and to identify areas of particle agglomeration. nih.gov

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. nih.gov The technique works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. mdpi.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. mdpi.com DLS measures the hydrodynamic diameter, which is the diameter of a sphere that has the same translational diffusion speed as the particle being measured. This size can be slightly larger than the physical size measured by TEM because it includes any coating or solvent layers associated with the particle. nih.gov

Table 3: Representative Nanoparticle Size Data from Different Analytical Techniques

| Technique | Parameter Measured | Example Size Range / Value | Reference |

|---|---|---|---|

| TEM | Physical Diameter | 5 - 60 nm | researchgate.net |

| TEM | Physical Diameter | 10 - 100 nm | nih.gov |

| SEM | Physical Diameter | 5 - 100 nm | nih.gov |

| DLS | Hydrodynamic Diameter | Average of 53.8 nm | researchgate.net |

X-ray Diffraction (XRD) for Crystallinity and Phase Identification of Deposited Materials

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to determine the crystallographic structure of materials. In the context of materials deposited from silver pentafluoropropionate, XRD is crucial for characterizing the resulting thin films or nanoparticles. This technique provides vital information on the crystallinity, phase composition, crystal structure, and crystallite size of the deposited silver-containing material.

When a beam of X-rays interacts with a crystalline material, the atoms in the crystal lattice scatter the X-rays. Constructive interference of the scattered X-rays occurs at specific angles, governed by Bragg's Law, producing a diffraction pattern unique to the crystal structure. This diffraction pattern serves as a fingerprint for the material, allowing for phase identification by comparing the obtained pattern with standard patterns from databases such as the International Centre for Diffraction Data (ICDD). semanticscholar.org

For materials deposited using silver pentafluoropropionate as a precursor, the primary goal of XRD analysis is to confirm the formation of the desired silver phase and to assess its quality. The thermal decomposition of silver pentafluoropropionate is expected to yield metallic silver. XRD can verify if the deposited material is indeed crystalline silver and can identify its crystal structure.

The diffraction pattern of a polycrystalline silver sample typically exhibits several peaks at specific 2θ angles. These peaks correspond to different crystallographic planes of the silver crystal lattice. For instance, metallic silver possesses a face-centered cubic (fcc) crystal structure. arxiv.orgnih.gov The most intense diffraction peaks for fcc silver correspond to the (111), (200), (220), and (311) crystallographic planes. nih.gov The presence and relative intensities of these peaks in the XRD pattern of a deposited material confirm its identity as fcc silver.

The sharpness and width of the diffraction peaks provide information about the crystallinity and crystallite size of the material. Broad diffraction peaks are indicative of smaller crystallite sizes, typically in the nanometer range. arxiv.org The average crystallite size can be estimated using the Debye-Scherrer equation, which relates the peak broadening to the crystallite size.

Furthermore, XRD can reveal the presence of any impurities or secondary phases in the deposited material. If the decomposition of the silver pentafluoropropionate precursor is incomplete or if reactions with the substrate or atmosphere occur, other crystalline phases may be present. These would produce their own characteristic diffraction peaks, allowing for their identification.

In the case of thin films, XRD can also be used to determine the preferred orientation or texture of the film. If the crystallites in the film are randomly oriented, the relative intensities of the diffraction peaks will match those of a standard powder sample. However, if the crystallites have a preferred orientation, the intensity of certain peaks will be enhanced, providing insight into the growth mechanism of the film.

The following table summarizes typical XRD data for silver nanoparticles, which could be representative of materials deposited from a silver pentafluoropropionate precursor.

| Diffraction Angle (2θ) | Miller Indices (hkl) | Crystal Structure | Reference |

| 38.1° | (111) | Face-Centered Cubic (fcc) | semanticscholar.org |

| 44.3° | (200) | Face-Centered Cubic (fcc) | semanticscholar.org |

| 64.5° | (220) | Face-Centered Cubic (fcc) | semanticscholar.org |

| 77.3° | (311) | Face-Centered Cubic (fcc) | nih.gov |

The analysis of the peak positions and profiles can also yield information about lattice strain and defects within the crystal structure. For example, a shift in the peak positions from the standard values can indicate the presence of uniform strain in the lattice.

Future Research Directions and Unexplored Potential of Silver Pentafluoropropionate

The unique chemical properties of silver pentafluoropropionate, stemming from its combination of a silver cation and a fluorinated carboxylate ligand, position it as a compound with significant untapped potential. While it has found utility in specialized applications, its future lies in the systematic exploration of new synthetic roles, refined precursor designs, and integration with cutting-edge analytical and manufacturing technologies. The following sections outline key areas for future research that could unlock the next generation of applications for this versatile compound.

Q & A

Q. What are the optimal synthetic routes for silver pentafluoropropionate, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic and analytical techniques are most effective for characterizing silver pentafluoropropionate?

Methodological Answer: Characterization requires a multi-technique approach:

- ¹⁹F NMR: Identifies fluorine environments. For example, δ = -82.98 ppm (3F) and -120.64 ppm (2F) correspond to CF₃ and CF₂ groups in AgC₂F₅COO .

- FT-IR: Confirms carboxylate bonding via asymmetric COO⁻ stretches (~1650 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Elemental Analysis: Validates stoichiometry (e.g., EDAX for Cs/Mo/I ratios in coordination complexes) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition above 200°C indicates robust ligand-metal bonding .

Advanced Research Questions

Q. How does silver pentafluoropropionate facilitate the preparation of luminescent or catalytic materials?

Q. What experimental strategies resolve contradictions in reported coordination geometries of silver pentafluoropropionate complexes?

Methodological Answer: Discrepancies in coordination numbers (e.g., tetrahedral vs. linear geometries) arise from solvent polarity and counterion effects. To address this:

- X-ray Crystallography: Defines precise geometries. For instance, a tetranuclear Ag-Au complex revealed Ag centers in distorted tetrahedral environments .

- Solvent Screening: Polar solvents (DMF, acetone) favor higher coordination numbers by stabilizing charge-separated intermediates.

- DFT Calculations: Model ligand-field effects and predict stable configurations .

Q. How can researchers mitigate challenges in handling silver pentafluoropropionate due to its moisture sensitivity?

Methodological Answer: Silver pentafluoropropionate is hygroscopic, requiring:

- Storage: Anhydrous conditions (desiccators with P₂O₅) and amber vials to prevent photolysis.

- Reaction Setup: Schlenk lines or gloveboxes for air-sensitive syntheses .

- In Situ Preparation: Use freshly prepared AgC₂F₅COO to avoid decomposition during storage.

Methodological Design Considerations

Q. What statistical frameworks are appropriate for analyzing variability in silver pentafluoropropionate reactivity data?

Methodological Answer: Apply the PICOT framework to structure reproducibility studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。